2-Methoxy-3-nitrothiophene
Overview
Description
2-Methoxy-3-nitrothiophene is a chemical compound with the molecular formula C5H5NO3S . It has a molecular weight of 159.17 .
Synthesis Analysis
The synthesis of 2-Methoxy-3-nitrothiophene involves the substitution reaction of the methoxy group by a secondary amine . Theoretical DFT and TD-DFT calculations have been performed to examine this process .Molecular Structure Analysis
The structure of the reaction intermediate is much more diffuse than commonly accepted . Its geometry can be described as one situation in which the nitrogen of the nucleophilic entity is not totally bound to the carbon, whereas the oxygen of the leaving group prepares to be separated from the substrate .Chemical Reactions Analysis
The reactions of 2-methoxy-3-X-5-nitrothiophenes 1a–d (X = SO2CH3, CO2CH3, CONH2, H) with piperidine in different solvents at 20°C have been studied . It is shown that the reactions take place through a SNAr mechanism with the initial nucleophilic addition step being rate limiting .Scientific Research Applications
Kinetic Studies and Electrophilicity Analysis
2-Methoxy-3-nitrothiophene has been studied for its reaction kinetics and electrophilicity. A kinetic study of 2-methoxy-3-X-5-nitrothiophenes with piperidine showed that these reactions follow a SNAr mechanism with the initial nucleophilic addition being rate-limiting. The electrophilicity parameters of these thiophenes were determined, covering a range from −21.33 to −17.18, indicating variations in reactivity (Echaieb, Gabsi, & Boubaker, 2014).
Reactivity in Organometallic Chemistry
The compound's reactivity has been explored in organometallic chemistry. Studies on reactions of various thiophenes, including 2-methoxy-3-nitrothiophene, with [M(PEt3)3] (M = Pt, Pd, Ni) resulted in the formation of thiaplatinacycles. These complexes showed catalytic activity in hydrodesulfurization (HDS) reactions (Hernández et al., 2001).
Study of Reaction Mechanisms
2-Methoxy-3-nitrothiophene has been used in studying the SNAr reaction mechanism. Theoretical DFT and TD-DFT calculations were performed to examine the substitution reaction of the methoxy group by a secondary amine on this molecule. The study confirmed the hypothesis of zwitterion formation during the kinetically determining step (Smaoui et al., 2019).
Diels–Alder Reactions
Investigations into the Diels–Alder reactions using electrophilic nitrobenzothiophenes, including 2-methoxy-3-nitrothiophene, have been carried out. These studies revealed that nitroheterocycles act as electrophiles with various dienes, leading to the production of dibenzothiophenes (Della Rosa et al., 2015).
Aromatic Nucleophilic Substitution in Ionic Liquids
The kinetics of the nucleophilic aromatic substitution of 2-L-5-nitrothiophenes, including derivatives like 2-methoxy-3-nitrothiophene, were studied in various ionic liquids. This study provided insights into reagent-solvent interactions and reaction rates in different mediums (D’Anna et al., 2006).
Synthesis of Chalcone Derivatives
Research on synthesizing chalcone derivatives from derivatives of acetophenone and 2-nitrobenzaldehyde, involving methoxy groups like in 2-methoxy-3-nitrothiophene, has been conducted. The influence of methoxy groups on the reactivity of acetophenone was investigated, demonstrating their impact on synthetic yields (Putri, Soewandi, & Budiati, 2019).
Gas Electron Diffraction and Quantum Chemistry Studies
2-Chloro-3-nitrothiophene, a compound similar to 2-methoxy-3-nitrothiophene, was studied using gas electron diffraction and quantum chemical calculations. This research provides insight into the equilibrium structure and internal rotation of such molecules (Kovtun et al., 2015).
Synthesis of Functionalized 3-Nitrothiophenes
A study on the synthesis of highly functionalized 3-nitrothiophenes from simple and readily available starting materials, related to 2-methoxy-3-nitrothiophene, offers insights into selective thiophene formation (Rao & Vasantham, 2009).
Electroactive Molecular Materials
Nitro-functionalized oligothiophenes, similar to 2-methoxy-3-nitrothiophene, have been synthesized and analyzed for their potential as electroactive molecular materials. These compounds show promise for applications in organic electronic transistors (Casado et al., 2003).
Oximes as Reaction Products
Reactions of 5-substituted 2-nitrothiophenes, akin to 2-methoxy-3-nitrothiophene, with arylacetonitriles led to the formation of novel oxime products. This study broadens the understanding of thiophene chemistry (Rad et al., 2011).
Polymer-Supported Catalytic Systems
The use of poly(3,4-ethylenedioxythiophene) in immobilizing metal particle catalysts and reagents for catalytic reactions, relevant to the study of compounds like 2-methoxy-3-nitrothiophene, has been explored (Sivakumar & Phani, 2011).
Nitroxide-Mediated Photopolymerization
Research into nitroxide-mediated photopolymerization using compounds structurally related to 2-methoxy-3-nitrothiophene offers insights into photochemical properties and potential applications in polymer science (Guillaneuf et al., 2010).
properties
IUPAC Name |
2-methoxy-3-nitrothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGGXGEVDUVNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505566 | |
Record name | 2-Methoxy-3-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-nitrothiophene | |
CAS RN |
30549-14-5 | |
Record name | 2-Methoxy-3-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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